

Unveiling Carbamazepine-d10: A Technical Guide for Researchers

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Compound of Interest		
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An In-depth Exploration of the Physical, Chemical, and Analytical Profile of a Key Deuterated Internal Standard

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **Carbamazepine-d10**, a deuterated analog of the widely used anticonvulsant drug, Carbamazepine. Designed for researchers, scientists, and drug development professionals, this document delves into the core properties, analytical methodologies, and practical applications of this essential internal standard in bioanalytical assays.

Core Physicochemical Properties

Carbamazepine-d10 is a stable, isotopically labeled form of Carbamazepine, where ten hydrogen atoms on the dibenz[b,f]azepine rings have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, a critical feature for its use in mass spectrometry-based quantification. The physical and chemical properties of **Carbamazepine-d10** are summarized in the tables below.



Identifier	Value	Citation
IUPAC Name	5H-dibenzo[b,f]azepine-d10-5- carboxamide	[1]
CAS Number	132183-78-9	[1]
Chemical Formula	C15H2D10N2O	[1]
Molecular Weight	246.33 g/mol	[1]

Property	Value	Citation
Appearance	White to off-white solid	[1]
Melting Point	Approx. 189-192 °C (unlabeled)	[2][3]
Boiling Point	Approx. 411 °C at 760 mmHg (unlabeled)	[2]
Solubility	Soluble in methanol, DMSO, and DMF.	[4]
Storage	Store at -20°C for long-term stability.	[1][4]

Analytical Characteristic	Specification	Citation
Purity (HPLC)	≥98%	[5]
Isotopic Enrichment	≥98 atom % D; >99% deuterated forms (d1-d10)	[1][5]

Analytical Applications and Experimental Protocols

The primary application of **Carbamazepine-d10** is as an internal standard in the quantitative analysis of Carbamazepine in biological matrices, most commonly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its similar chemical and physical properties to the

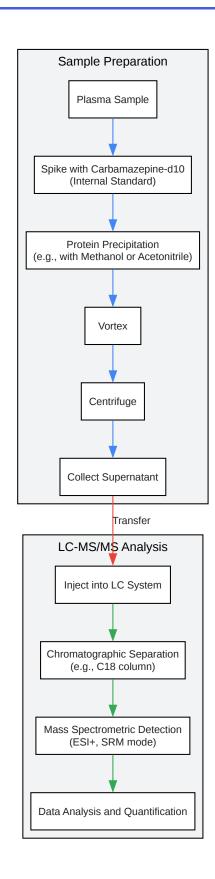


unlabeled drug ensure comparable extraction efficiency and chromatographic behavior, while its distinct mass allows for accurate quantification.

Standard Workflow for Quantification of Carbamazepine in Plasma

The following diagram illustrates a typical workflow for the analysis of Carbamazepine in plasma samples using **Carbamazepine-d10** as an internal standard.





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Typical workflow for plasma sample analysis.



Detailed Experimental Protocol: LC-MS/MS Quantification

The following provides a detailed methodology for the quantification of Carbamazepine in human plasma using **Carbamazepine-d10** as an internal standard, based on established protocols.[6][7][8]

- 1. Sample Preparation (Protein Precipitation):
- To 100 μL of plasma sample, add a known concentration of Carbamazepine-d10 working solution.
- Add 300 μL of cold acetonitrile or methanol to precipitate plasma proteins.
- · Vortex the mixture for 1 minute.
- Centrifuge the sample at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.
- 2. Liquid Chromatography Conditions:
- Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
- Injection Volume: 5-10 μL.
- 3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

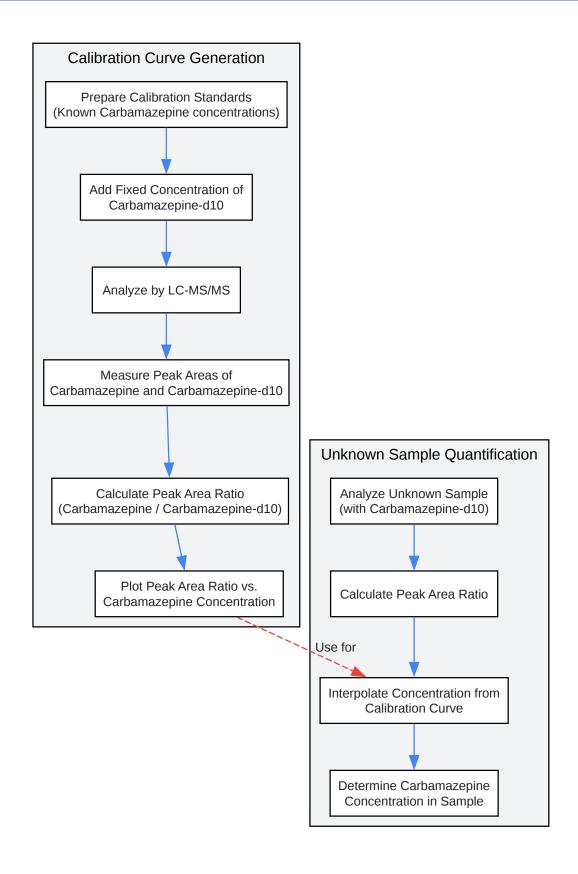


- Scan Type: Selected Reaction Monitoring (SRM).
- SRM Transitions:
 - Carbamazepine: m/z 237.1 → 194.1[6][7]
 - Carbamazepine-d10: m/z 247.1 → 204.1[6][7]
- Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Logical Relationship for Quantification

The quantification of Carbamazepine is based on the ratio of the peak area of the analyte to the peak area of the internal standard (**Carbamazepine-d10**). This relationship is established through a calibration curve.





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Quantification using an internal standard.



Conclusion

Carbamazepine-d10 is an indispensable tool for the accurate and precise quantification of Carbamazepine in complex biological matrices. Its well-defined physical and chemical properties, coupled with established analytical protocols, make it a reliable internal standard for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. This guide provides the foundational technical information required for its effective implementation in a laboratory setting.

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